molecular formula C23H15NO5 B8744914 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate

11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate

Cat. No.: B8744914
M. Wt: 385.4 g/mol
InChI Key: MXZMBHWSLRRSHR-UHFFFAOYSA-N
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Description

11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is a complex organic compound with the molecular formula C23H15NO5 and a molecular weight of 385.37 g/mol . This compound is characterized by its unique structure, which includes a dibenzo[a,e]cyclooctene core and a 4-nitrophenyl ester group.

Preparation Methods

The synthesis of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate involves multiple steps of organic reactions. The specific synthetic route and reaction conditions depend on the design of the chemist. Generally, the preparation involves the following steps :

    Formation of the dibenzo[a,e]cyclooctene core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the carbonic acid group: This step involves the reaction of the dibenzo[a,e]cyclooctene core with carbonic acid derivatives.

    Esterification with 4-nitrophenol: The final step involves the esterification of the intermediate with 4-nitrophenol to form the desired compound.

Chemical Reactions Analysis

11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is not well-documented. the presence of the nitrophenyl group suggests that it may interact with biological targets through specific binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate can be compared with other similar compounds, such as :

    Dibenzo[a,e]cyclooctene derivatives: These compounds share the core structure but may have different functional groups attached.

    Nitrophenyl esters: These compounds share the nitrophenyl ester group but may have different core structures.

The uniqueness of this compound lies in its combination of the dibenzo[a,e]cyclooctene core and the nitrophenyl ester group, which imparts specific chemical and biological properties .

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4 g/mol

IUPAC Name

(4-nitrophenyl) 2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-ynyl carbonate

InChI

InChI=1S/C23H15NO5/c25-23(28-20-13-11-19(12-14-20)24(26)27)29-22-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)22/h1-8,11-14,22H,15H2

InChI Key

MXZMBHWSLRRSHR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 45 (0.22 g, 1 mmol) in CH2Cl2 (30 mL) was added 4-nitro-phenyl chloroformate (0.4 g, 2 mmol) and pyridine (0.4 ml, 5 mmol). After stirring 4 hours at ambient temperature, the reacting mixture was washed with brine (2×10 mL), and the organic layer was dried (MgSO4). The solvents were evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate, 10/1, v/v) to afford 47 (0.34 g, 89%). 1H NMR (300 MHz, CDCl3): δ 8.23-8.18 (2H, aromatics), 7.56-7.54 (2H, aromatics), 7.46-7.18 (8H, aromatics), 5.5 (1H, dd, J=3.9, 15.3 Hz, CHOH), 3.2 (1H, dd, J=3.9, 15.3 Hz, CH2), 2.9 (1H, dd, J=3.9, 15.3 Hz, CH2). 13C NMR (75 MHz, CDCl3): δ 154.5, 150.7, 149.1, 148.7, 129.0, 127.4, 127.3, 126.7, 126.5, 125.5, 125.2, 124.3, 124.0, 122.6, 122.4, 120.8, 120.6, 120.2, 112.2, 108.5, 80.6, 44.8. MALDI HRMS: m/z 408.0852 [M+Na+]. Calcd for C23H15NNaO5: 408.0848.
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
89%

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